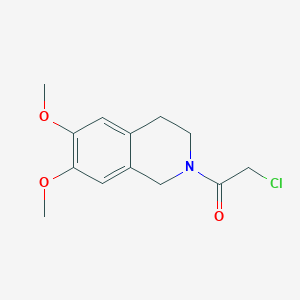

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system, along with two methoxy groups at the 6 and 7 positions. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the chloroacetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One common method is to react 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Specifically, 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with this scaffold can act as potent modulators of multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .

Neuroprotective Effects

The compound has shown promise in neuroprotection. Isoquinoline derivatives are known to have neuroprotective effects against neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of chloroacetyl derivatives against various bacterial strains. The presence of the chloroacetyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride under controlled conditions. This process allows for the creation of various derivatives that can be tailored for specific biological activities.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-methoxybenzamide | Acylation reaction with aniline | MDR reversal activity |

| N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3,4-trimethoxybenzamide | Acylation with trimethoxybenzoic acid | Anticancer activity |

Case Study 1: MDR Reversal

In a study published in Nature, researchers synthesized a series of amide derivatives based on the tetrahydroisoquinoline scaffold and evaluated their effectiveness in reversing MDR in cancer cell lines. The results indicated that certain derivatives significantly enhanced the efficacy of chemotherapeutic agents by inhibiting P-gp activity .

Case Study 2: Neuroprotective Screening

A neuroprotective screening conducted on a library of isoquinoline derivatives showed that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells. The methoxy groups may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity .

Comparación Con Compuestos Similares

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chloroacetyl group, which may result in different biological activities and reactivity.

2-(Bromoacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may affect its reactivity and biological activity.

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which may influence its binding affinity and specificity.

Actividad Biológica

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C12H14ClN O3

- Molecular Weight : 253.69 g/mol

- CAS Number : 1745-07-9

Sigma Receptor Affinity

Research indicates that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant binding affinity for sigma receptors, particularly sigma-2 receptors. These receptors are overexpressed in various cancer cells but have low expression in normal cells. Compounds with high affinity for sigma-2 receptors can serve as valuable tools for tumor imaging and therapy.

- Binding Affinity : Several synthesized analogs demonstrated values ranging from 5 to 6 nM for sigma-2 receptors with minimal affinity for sigma-1 receptors . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Anticancer Activity

The anticancer properties of these compounds have been evaluated against various cancer cell lines. Notably:

- Cell Lines Tested : Human liver Huh-7 and esophagus KYSE-140 cancer cells.

- Results : Some analogs exhibited moderate anticancer activities; however, their cytotoxic effects did not correlate directly with sigma receptor affinities .

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of related isoquinoline compounds. For instance:

- Compound DHQ-11 : A conjugate of dihydroquercetin and isoquinoline demonstrated significant positive inotropic (increased contraction force) and vasorelaxant (relaxation of blood vessels) activities.

- Mechanism : The positive inotropic effect was linked to the activation of β-adrenoreceptors and calcium influx through L-type calcium channels . This suggests potential applications in treating heart failure.

Research Findings Summary Table

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study synthesized a series of derivatives from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and evaluated their pharmacological profiles. The findings highlighted the importance of structural modifications on receptor binding affinities and biological activities . -

Cardiovascular Impact Assessment :

In experiments using rat models, DHQ-11 showed enhanced contractility and vasorelaxation compared to its parent compounds. The study suggested that these effects could be harnessed for therapeutic interventions in cardiac conditions .

Propiedades

IUPAC Name |

2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGBPOMQWRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406704 | |

| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111631-72-2 | |

| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the non-planar structure of the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

A1: The abstract mentions that the N-containing ring in this compound adopts a flattened boat conformation rather than being planar []. This non-planar structure can have implications for the compound's overall shape and its ability to interact with other molecules, such as potential drug targets. This information is valuable for understanding structure-activity relationships and designing analogs with potentially enhanced properties.

Q2: How do intermolecular interactions contribute to the stability of this compound in its solid state?

A2: The research highlights the presence of intermolecular C—H⋯O hydrogen bonds in the crystal structure of this compound []. These hydrogen bonds act as attractive forces between adjacent molecules, contributing to the overall stability of the crystal lattice. Understanding these interactions can be beneficial for designing crystallization processes or developing formulations with improved solid-state properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.